(3R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol
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Overview
Description
(3R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a hydroxymethyl group and a methoxy group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with a reducing agent to introduce the hydroxymethyl group. The reaction conditions typically involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(3R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, and substituted oxolanes .
Scientific Research Applications
(3R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and as a building block for biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of (3R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (3R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol include:
Properties
IUPAC Name |
(3R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3?,4-,5?,6?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALRCAPFICWVAQ-NKEXCQMJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1C([C@H](C(O1)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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